Heptyl (9Z,12Z)-octadeca-9,12-dienoate
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Overview
Description
Heptyl (9Z,12Z)-octadeca-9,12-dienoate is a chemical compound that belongs to the class of fatty acid esters. It is derived from linoleic acid, which is a polyunsaturated omega-6 fatty acid. This compound is known for its unique structure, which includes a heptyl ester linked to a linoleic acid backbone. It is commonly used in various industrial and scientific applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of linoleic acid with heptanol. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipases. The reaction conditions usually include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or lipase
Solvent: Toluene or hexane
Reaction Time: 6-12 hours
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the esterification process is optimized for higher yields. The process involves continuous stirring and the removal of water formed during the reaction to drive the equilibrium towards the ester product. The final product is then purified using distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Heptyl (9Z,12Z)-octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated heptyl octadecanoate.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Heptyl (9Z,12Z)-octadeca-9,12-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the formulation of cosmetics, lubricants, and biofuels.
Mechanism of Action
The mechanism of action of Heptyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with cell membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for enzymes like lipases and oxidases, leading to the formation of bioactive metabolites. These interactions can modulate various cellular pathways, including inflammatory and oxidative stress responses.
Comparison with Similar Compounds
Heptyl (9Z,12Z)-octadeca-9,12-dienoate can be compared with other similar compounds such as:
Heptyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: Contains an additional double bond, making it more unsaturated.
(9Z,12Z)-octadecadien-1-ol: A fatty alcohol with similar double bond positions but lacks the ester group.
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A triene with three double bonds, used in pheromone synthesis.
The uniqueness of this compound lies in its specific ester linkage and the presence of two cis double bonds, which confer distinct chemical and biological properties.
Properties
CAS No. |
97635-36-4 |
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Molecular Formula |
C25H46O2 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
heptyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C25H46O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h10-11,13-14H,3-9,12,15-24H2,1-2H3/b11-10-,14-13- |
InChI Key |
DBFMOWZBHVFCHH-XVTLYKPTSA-N |
Isomeric SMILES |
CCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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